3,5-dimethoxy-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}benzamide
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Overview
Description
3,5-dimethoxy-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide is a complex organic compound known for its diverse applications in scientific research. This compound features a benzamide core substituted with methoxy groups and a phenylpiperazine moiety, contributing to its unique chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide typically involves multi-step organic reactions. One common method starts with the preparation of 3,5-dimethoxybenzoic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is subsequently reacted with 2-(4-phenylpiperazine-1-carbonyl)aniline under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving Lewis acids like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
3,5-dimethoxy-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with various receptors in the body, potentially modulating their activity. This interaction can influence signaling pathways and lead to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethoxy-N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide
- 2,3-Dimethoxy-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide
Uniqueness
3,5-dimethoxy-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide is unique due to the specific positioning of its methoxy groups and the phenylpiperazine moiety, which confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C26H27N3O4 |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
3,5-dimethoxy-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C26H27N3O4/c1-32-21-16-19(17-22(18-21)33-2)25(30)27-24-11-7-6-10-23(24)26(31)29-14-12-28(13-15-29)20-8-4-3-5-9-20/h3-11,16-18H,12-15H2,1-2H3,(H,27,30) |
InChI Key |
LLGQXDGCENGBRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCN(CC3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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